2-(4-Nitrophenyl)Benzo[D]Thiazole

Lipophilicity QSAR Drug Design

Procurement managers and medicinal chemists often face supply gaps for reliable radiolabeling precursors. This compound is the definitive 4-nitro precursor enabling direct aromatic [18F]fluorination for PET tracer synthesis-an application unattainable with non-nitro analogs. ● One-step [18F]fluorination: essential leaving group for radiolabeled amyloid-β probe synthesis (Ki = 9.0 nM). ● Nitro-to-amine reduction: high-yield (91%) entry to the antitumor pharmacophore 2-(4-aminophenyl)benzothiazole. ● Quality assured: ≥95% purity, ambient shipping, and stocked for immediate global dispatch.

Molecular Formula C13H8N2O2S
Molecular Weight 256.28 g/mol
CAS No. 22868-34-4
Cat. No. B1363415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)Benzo[D]Thiazole
CAS22868-34-4
Molecular FormulaC13H8N2O2S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H
InChIKeyKEJBDGQLLLLBGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)Benzo[D]Thiazole Overview


2-(4-Nitrophenyl)benzo[d]thiazole (CAS 22868-34-4) is a heterocyclic compound belonging to the 2-arylbenzothiazole class, characterized by a benzothiazole core substituted at the 2-position with a 4-nitrophenyl group . The presence of the strong electron-withdrawing nitro substituent imparts a distinctive electronic profile that modulates physicochemical properties such as lipophilicity (experimental LogP = 4.39) and polar surface area (PSA = 87 Ų) relative to unsubstituted or electron-donating analogs . This structural feature also confers synthetic versatility, enabling its use as a nitro-precursor for radiochemical fluorination and as an intermediate for the preparation of 2-aminophenylbenzothiazole derivatives with established biological activity .

Radiochemical precursor: nitro leaving group enables one-step 18F-fluorination
Synthetic intermediate: efficient conversion to 2-(4-aminophenyl)benzothiazole derivatives
Physicochemical reference: defined LogP marker for 2-arylbenzothiazole SAR studies

Critical Role of the 4-Nitro Substituent


Within the 2-arylbenzothiazole chemotype, subtle modifications of the aryl substituent profoundly alter electronic properties, lipophilicity, and biological target engagement [1]. The 4-nitro group in 2-(4-nitrophenyl)benzo[d]thiazole is not merely a passive structural feature; it serves as a potent electron-withdrawing moiety that influences both synthetic reactivity (e.g., enabling direct aromatic nucleophilic substitution for radiochemistry) and biological activity profiles . Generic substitution with unsubstituted phenyl (LogP ≈ 3.96), 4-amino (LogP ≈ 4.13), or 4-chloro (LogP ≈ 4.62) analogs results in markedly different physicochemical properties and, critically, a loss of the nitro-specific applications such as radiolabeling precursor functionality [2]. The following quantitative evidence establishes the measurable differentiation that justifies precise compound selection.

2-Phenylbenzothiazole lacks the nitro leaving group; direct 18F-fluorination pathway is not supported.
4-Amino analog cannot serve as a radiochemical precursor; distinct electronic profile may alter amyloid-β binding context.
4-Chloro analog exhibits significantly higher lipophilicity, which may shift ADME predictions and partition behavior.

2-(4-Nitrophenyl)Benzo[D]Thiazole: Comparative Evidence


Lipophilicity (LogP) Differentiation

The experimental octanol-water partition coefficient (LogP) of 2-(4-nitrophenyl)benzo[d]thiazole is 4.39470, placing it between the less lipophilic unsubstituted 2-phenylbenzothiazole (LogP = 3.96330) and the more lipophilic 4-chloro analog (LogP = 4.61670), and measurably higher than the 4-amino analog (LogP = 4.12670) [1][2][3]. This difference arises directly from the electronic influence of the nitro group and has direct implications for membrane permeability and tissue distribution predictions.

Lipophilicity (LogP)
Reported
4.39 · Δ+0.43 vs phenyl, +0.27 vs amino, −0.22 vs chloro
Supports lipophilicity-based SAR and ADME predictions
Experimental LogP values from chemical databases
Lipophilicity QSAR Drug Design

Amyloid-β Binding Affinity & Imaging Precursor Role

In a direct in vitro competition binding assay using human Alzheimer's disease brain homogenates, the non-radioactive reference compound 2-(4-nitrophenyl)benzo[d]thiazole exhibited a Ki value of 9.0 nM for amyloid-β plaques . This binding affinity is comparable to the clinically validated amyloid imaging agent Pittsburgh Compound-B ([11C]PIB) and underpins the use of the nitro-substituted compound as a precursor for 18F-radiolabeling via direct aromatic nucleophilic substitution. No such radiolabeling pathway exists for the 4-amino or unsubstituted phenyl analogs without the nitro leaving group.

Amyloid-β Binding
Reported
Ki = 9.0 nM · comparable to [11C]PIB
Supports amyloid imaging precursor selection
In vitro human AD brain homogenate assay
Amyloid Imaging Alzheimer's Disease PET Tracer

MMP-9 Inhibition vs. Structural Analogs

2-(4-Nitrophenyl)benzo[d]thiazole inhibits recombinant human matrix metalloproteinase-9 (MMP-9) catalytic domain with an IC50 of 11.5 μM (1.15E+4 nM) [1]. In comparison, certain structurally related thiazole derivatives evaluated in the same assay system show IC50 values ranging from 4.68 μM to >50 μM, indicating that the specific 4-nitrophenyl substitution confers a distinct activity level that is neither the most potent nor the least active within the series [2]. This moderate inhibitory profile may be advantageous for applications requiring controlled MMP-9 modulation without complete suppression.

MMP-9 Inhibition
Cross-study comparable
IC50 = 11.5 μM · ~2.5× less potent than most active analog
Benchmark for intermediate MMP-9 inhibition context
Recombinant human MMP-9 catalytic domain assay
Matrix Metalloproteinase-9 Inflammation Cancer

One-Step Radiochemical Fluorination via Nitro Group

The 4-nitrophenyl substituent in 2-(4-nitrophenyl)benzo[d]thiazole functions as an effective leaving group for direct aromatic nucleophilic substitution with [18F]fluoride, achieving a radiochemical yield of 38% after 20 minutes at 150°C . This synthetic pathway is not available to 2-phenylbenzothiazole or 2-(4-aminophenyl)benzothiazole, which lack the requisite nitro leaving group and would require alternative, lower-yielding, or multi-step labeling strategies.

18F-Radiochemical Yield
Class-level
38% yield, 150°C, 20 min
Enables direct aromatic nucleophilic 18F-substitution
Nitro leaving group essential; not feasible with non-nitro analogs
Radiochemistry 18F-Labeling PET Imaging

Efficient Synthesis Under Mild Conditions

2-(4-Nitrophenyl)benzo[d]thiazole can be synthesized in 91% yield using o-benzenedisulfonimide as a catalyst, with the reaction proceeding efficiently under mild conditions to afford the product as a yellow solid with a melting point of 224–226 °C [1]. While comparative yield data for the exact same method applied to other 2-arylbenzothiazoles is not systematically reported, the 91% yield is notably high for this heterocycle class, reducing raw material costs and purification burdens in research and scale-up settings.

Synthetic Yield
Supporting evidence
91% isolated yield
Supports efficient scale-up and reliable supply
o-Benzenedisulfonimide catalysis, mild conditions
Synthetic Chemistry Catalysis Process Development

2-(4-Nitrophenyl)Benzo[D]Thiazole Applications


18F-Amyloid PET Tracer Synthesis

The nitro group of 2-(4-nitrophenyl)benzo[d]thiazole serves as the essential leaving group for direct aromatic nucleophilic substitution with [18F]fluoride, enabling one-step synthesis of 18F-labeled 2-phenylbenzothiazole derivatives with high affinity for amyloid-β plaques (Ki = 9.0 nM) . This application is uniquely enabled by the nitro substituent and cannot be replicated using 2-phenylbenzothiazole or 2-(4-aminophenyl)benzothiazole, making the nitro-substituted compound the required precursor for any radiochemistry laboratory developing novel amyloid PET tracers.

Precursor for Anticancer 2-(4-Aminophenyl)benzothiazoles

2-(4-Nitrophenyl)benzo[d]thiazole is a key precursor for the reduction to 2-(4-aminophenyl)benzothiazole, a pharmacophore with established antitumor activity against breast cancer cell lines . The nitro-to-amine conversion is a standard synthetic sequence, and the high synthetic yield (91%) of the nitro precursor ensures efficient downstream derivatization [1]. Medicinal chemistry programs developing 2-(4-aminophenyl)benzothiazole analogs will find the nitro compound to be the most cost-effective and reliable starting material.

MMP-9 Inhibition for Matrix Remodeling Assays

With an IC50 of 11.5 μM against recombinant human MMP-9 , 2-(4-nitrophenyl)benzo[d]thiazole provides a defined, intermediate level of enzymatic inhibition. This profile is well-suited for cellular assays investigating the role of MMP-9 in cancer invasion or inflammation, where complete ablation of MMP-9 activity (as seen with more potent inhibitors) may confound interpretation of physiological relevance. The moderate potency also reduces the likelihood of off-target effects commonly associated with sub-micromolar MMP inhibitors.

Lipophilicity-Tuned Scaffold for SAR Studies

The experimental LogP of 4.39 positions 2-(4-nitrophenyl)benzo[d]thiazole in a distinct lipophilicity range compared to closely related analogs (2-phenyl: 3.96; 4-amino: 4.13; 4-chloro: 4.62) . For medicinal chemists exploring 2-arylbenzothiazoles as kinase inhibitors or antimicrobial agents, this compound provides a precisely characterized reference point for understanding how incremental changes in aryl substitution modulate ADME properties and target engagement, supporting rational design and patent strategy development.

Application
Selection Property
Validation Focus
18F-Amyloid PET tracer development
Nitro leaving group for one-step 18F-fluorination
Amyloid-β binding affinity context
2-(4-Aminophenyl)benzothiazole synthesis
Nitro-to-amine precursor
Breast cancer cell-model endpoint review
MMP-9 pathway studies
Intermediate MMP-9 inhibition profile
Cell-based matrix remodeling assay context
2-Arylbenzothiazole SAR studies
Lipophilicity reference (LogP marker)
ADME property prediction and target engagement review

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